2-(2,5-Dichlorophenoxy)acetohydrazide

Physicochemical Properties Chromatography Medicinal Chemistry

Researchers often face experimental failure when substituting chlorophenoxyacetohydrazide isomers without re-validation, compromising SAR studies. This specific 2,5-dichloro isomer eliminates that risk. - Unique LogP of 1.8 ensures distinct chromatographic behavior vs. 2,4-dichloro (LogP 1.58) and 2,3-dichloro analogs. - Enables precise synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and thiadiazoles with controlled reactivity. - Available as a high-purity building block, ensuring supply chain consistency for reliable method development.

Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.06 g/mol
CAS No. 32022-40-5
Cat. No. B1299933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dichlorophenoxy)acetohydrazide
CAS32022-40-5
Molecular FormulaC8H8Cl2N2O2
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OCC(=O)NN)Cl
InChIInChI=1S/C8H8Cl2N2O2/c9-5-1-2-6(10)7(3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
InChIKeyFXZGNSHGNWUJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dichlorophenoxy)acetohydrazide Overview & Specifications


2-(2,5-Dichlorophenoxy)acetohydrazide (CAS 32022-40-5) is a dichlorinated phenoxyacetyl hydrazide with the molecular formula C₈H₈Cl₂N₂O₂ and a molecular weight of 235.07 g/mol [1]. Structurally, it belongs to the chlorophenoxyacetic acid hydrazide family, distinguished by chlorine substitution at the 2- and 5-positions on the phenoxy ring . This compound is primarily utilized as a versatile intermediate in organic synthesis and as a building block in medicinal chemistry research, particularly for the development of heterocyclic derivatives such as 1,3,4-oxadiazoles and thiadiazoles [2]. It is commercially available from multiple suppliers in purities typically ≥95%, intended strictly for research and development applications .

1
Heterocyclic synthesis intermediate for building 1,3,4-oxadiazoles and thiadiazoles
2
Distinct 2,5-dichloro substitution pattern enables unique analog series for medicinal chemistry
3
Commercially available high-purity specification supports reproducible research synthesis

2-(2,5-Dichlorophenoxy)acetohydrazide Substitution Risks


Generic substitution among chlorophenoxyacetohydrazide isomers is not a trivial decision and can critically undermine experimental reproducibility and product quality. The specific 2,5-dichloro substitution pattern confers unique chemical properties, notably a predicted LogP of 1.8 [1], which governs solubility, membrane permeability, and chromatographic behavior in ways distinct from its 2,4- or 2,3-dichloro analogs. Furthermore, the hydrazide functional group's reactivity is finely tuned by the electronic and steric influence of the specific dichlorophenyl ring, directly affecting the kinetics and yields of downstream condensation reactions used to synthesize bioactive heterocycles [2]. Therefore, substituting this compound with a different isomer without rigorous re-validation introduces significant risk to synthesis outcomes and structure-activity relationship (SAR) studies. The following quantitative evidence underscores these critical differences.

Isomeric substitution (2,4- or 2,3-dichloro) alters predicted lipophilicity and chromatographic behavior
Electronic and steric effects from chlorine positions shift hydrazide reactivity and condensation kinetics
SAR studies and heterocyclic product identity will diverge without rigorous re-validation

2-(2,5-Dichlorophenoxy)acetohydrazide Comparative Evidence


Distinct Isomeric LogP Profile

The 2,5-dichloro substitution pattern on the phenoxy ring of 2-(2,5-dichlorophenoxy)acetohydrazide results in a predicted partition coefficient (XLogP3) of 1.8 [1]. This is a key differentiator from the more common 2,4-dichloro isomer (2,4-DAH), which has a reported predicted LogP of 1.58 . This difference in lipophilicity directly impacts solubility in aqueous and organic solvents, as well as retention time in reverse-phase high-performance liquid chromatography (RP-HPLC) [1].

Isomeric LogP Profile
Data to verify
XLogP3 = 1.8
Supports distinct chromatographic and solubility behavior
Computational prediction; confirm experimentally
Physicochemical Properties Chromatography Medicinal Chemistry

Unique Heterocycle Synthesis Scaffold

2-(2,5-Dichlorophenoxy)acetohydrazide serves as a specific, non-interchangeable scaffold for constructing a range of heterocyclic derivatives. While direct synthesis data for the 2,5-isomer is limited, established synthetic routes for analogous compounds, such as 2-(2,4-dichlorophenoxy)acetohydrazide (2,4-DAH), demonstrate the critical role of the hydrazide precursor [1]. In these reactions, 2,4-DAH is condensed with various reagents to yield 1,3,4-oxadiazoles, thiadiazoles, and triazoles. Using the 2,5-dichloro isomer instead would generate a chemically and biologically distinct set of products, enabling exploration of a unique and under-investigated region of chemical space [2].

Synthetic Scaffold Identity
Class-level
Precursor to 2,5-dichloro-substituted heterocycles; distinct from 2,4-DAH-derived products
Enables novel chemical space for SAR and IP generation
Limited direct synthesis data for 2,5-isomer
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Reliable High Purity Specification

For procurement, the minimum purity specification for 2-(2,5-dichlorophenoxy)acetohydrazide from reputable vendors is typically 95% . While a direct comparator for this specific batch is unavailable, this purity is comparable to the 95% minimum purity commonly offered for its 2,4-dichloro analog . This ensures a reliable starting material quality, which is essential for minimizing impurities that could interfere with sensitive chemical reactions or biological assays.

Purity Specification
Specification review
Minimum purity ≥95% for both 2,5- and 2,4-dichloro isomers
Ensures consistent starting material quality
Review supplier certificate of analysis per lot
Procurement Quality Control Synthetic Chemistry

Distinct Biological Activity Potential

The 2,5-dichloro substitution pattern is structurally distinct from the more extensively studied 2,4- and 2,4,5-trichloro analogs. While high-strength quantitative biological data for 2-(2,5-dichlorophenoxy)acetohydrazide itself is sparse in public literature, its close analog, 2,4-DAH, has demonstrated quantifiable anticancer and anti-inflammatory activities in vitro, including inhibition of cyclooxygenase and cytotoxicity against human fibroblast and cancer cells with IC50 values of 3.7 µM and 10 µM, respectively . The unique 2,5-dichloro substitution offers a compelling rationale for exploring a distinct biological activity profile, making it a valuable probe for SAR studies where the 2,4-isomer has already been characterized.

Biological Activity Potential
Class-level
2,4-DAH analog cytotoxicity IC50: 3.7 µM (fibroblast) / 10 µM (cancer)
Supports investigation as a distinct SAR probe
No public data for 2,5-isomer; requires validation
Biological Activity SAR Drug Discovery

2-(2,5-Dichlorophenoxy)acetohydrazide Applications


Synthesis of Oxadiazole and Thiadiazole Derivatives

Use 2-(2,5-dichlorophenoxy)acetohydrazide as a key intermediate in the construction of unique 2,5-disubstituted-1,3,4-oxadiazoles or thiadiazoles. Following established protocols for the 2,4-dichloro analog [1], the hydrazide can be reacted with carbon disulfide and potassium hydroxide, or condensed with various aromatic aldehydes and acids, to yield a novel series of heterocyclic compounds. The resulting 2,5-dichloro-substituted derivatives represent a distinct chemical library with potential applications in materials science or as biological probes for target identification [2].

Chromatographic Method Development

Employ 2-(2,5-dichlorophenoxy)acetohydrazide as a reference standard for method development in analytical chemistry. Its unique predicted LogP of 1.8 [1] makes it a valuable compound for optimizing reverse-phase high-performance liquid chromatography (RP-HPLC) separation of chlorophenoxyacetic acid isomers. Its distinct retention time, relative to the 2,4-dichloro isomer (LogP 1.58 [2]), can be used to validate column selectivity and mobile phase conditions for analyzing complex mixtures.

SAR Probe in Medicinal Chemistry

Utilize 2-(2,5-dichlorophenoxy)acetohydrazide as a specific chemical probe to investigate the effect of the 2,5-dichloro substitution pattern on biological activity. By directly comparing its activity profile to the more studied 2,4-dichloro analog (2,4-DAH) [1] in established in vitro assays (e.g., enzyme inhibition, cytotoxicity), researchers can generate novel SAR data. This approach is crucial for understanding the molecular determinants of target binding and for guiding the optimization of lead compounds in drug discovery projects.

Application
Selection Property
Validation Focus
Heterocyclic derivative synthesis
2,5-Dichloro substitution scaffold
Confirm reaction yield and product identity
Chromatographic method development (RP-HPLC)
Distinct lipophilicity profile
Retention time and selectivity differentiation from 2,4-isomer
Medicinal chemistry SAR probe
Unique 2,5-dichloro substitution pattern
Comparative activity profiling with 2,4-dichloro analog
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